The molecule possesses two halogen groups (bromo and iodo) on separate aromatic rings, along with a methyl group. This configuration could allow it to bind to metal ions through a chelation process, forming a covalent bond with the metal. Research on similar aromatic molecules with halogens has shown promise in this area . 2-Bromo-1-iodo-3-methylbenzene could be investigated for its ability to complex with specific metals, potentially leading to applications in catalysis or material science.
The presence of the bromo and iodo groups makes 2-Bromo-1-iodo-3-methylbenzene a potential candidate for organic synthesis. These groups can be readily substituted for other functional groups through well-established reactions, allowing for the creation of more complex organic molecules. Further research would be needed to determine the molecule's reactivity and its suitability for specific synthetic pathways.
2-Bromo-1-iodo-3-methylbenzene, also known as 3-methyl-2-bromo-1-iodobenzene, is an aromatic compound characterized by the presence of both bromine and iodine substituents on a methylbenzene ring. Its molecular formula is and it has a molecular weight of approximately 296.93 g/mol. The compound typically appears as a liquid or semi-solid and is utilized in various chemical applications due to its reactivity and ability to form complexes with metal ions .
There is no current information available on the specific mechanism of action of 2-bromo-1-iodo-3-methylbenzene in any biological or chemical systems.
2-Bromo-1-iodo-3-methylbenzene exhibits biological activity that is of interest in medicinal chemistry. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9, which are crucial in drug metabolism . This suggests potential implications for drug interactions and pharmacokinetics.
The synthesis of 2-bromo-1-iodo-3-methylbenzene typically involves halogenation reactions. Common methods include:
2-Bromo-1-iodo-3-methylbenzene finds applications across various fields:
Studies indicate that 2-bromo-1-iodo-3-methylbenzene interacts with biological systems through enzyme inhibition pathways. Its ability to inhibit cytochrome P450 enzymes suggests that it may affect the metabolism of other drugs, highlighting its importance in pharmacological studies . Furthermore, its interactions with metal ions make it a subject of interest in coordination chemistry.
Several compounds share structural similarities with 2-bromo-1-iodo-3-methylbenzene, each exhibiting unique properties:
Compound Name | Similarity Index | Key Features |
---|---|---|
1-Bromo-4-iodo-2-methylbenzene | 0.95 | Different substitution pattern on the benzene ring |
2-Bromo-4-iodo-1-methylbenzene | 0.88 | Similar halogen substitutions but different positions |
4-Bromo-2-iodo-1-methylbenzene | 0.88 | Variation in substitution leading to different reactivity |
2-Bromo-5-iodo-1,3-dimethylbenzene | 0.90 | Additional methyl group influencing steric hindrance |
2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl | 0.84 | More complex structure with multiple halogens |
These compounds highlight the diversity within halogenated methylbenzenes and their unique chemical behaviors, making them valuable in synthetic organic chemistry .
The synthesis of 2-Bromo-1-iodo-3-methylbenzene relies fundamentally on electrophilic aromatic substitution mechanisms, with the predominant synthetic strategy involving the sequential halogenation of 3-methylbenzene (toluene) derivatives . The traditional approach typically employs the bromination of 1-iodo-3-methylbenzene using molecular bromine in the presence of Lewis acid catalysts .
The electrophilic aromatic substitution mechanism proceeds through a well-established three-step process. In the initiation step, a strong electrophile is created through the activation of molecular halogens with Lewis acid catalysts [2] [3]. For bromination reactions, iron(III) bromide or aluminum bromide serve as effective Lewis acids, polarizing the bromine-bromine bond to generate the highly electrophilic bromine cation [2] [4].
The rate-determining step involves the formation of a sigma complex, where pi electrons from the aromatic ring attack the electrophilic halogen, generating a positively charged benzenonium intermediate [3]. This intermediate is stabilized through resonance structures, with the stability significantly influenced by the existing substituents on the aromatic ring [3] [5].
The final step comprises the deprotonation of the benzenonium intermediate, restoring aromaticity and yielding the halogenated product [3]. The hydrogen bromide byproduct can be effectively managed through appropriate reaction design and work-up procedures [2].
The regioselectivity in the synthesis of 2-Bromo-1-iodo-3-methylbenzene is governed by the directing effects of existing substituents. The methyl group acts as an ortho/para-directing activator through hyperconjugation and inductive electron donation [6] [5]. Conversely, halogens exhibit unique ortho/para-directing deactivating properties [5] [7].
This unusual behavior of halogens results from the interplay between their electron-withdrawing inductive effect and electron-donating resonance effect [5] [7]. When an electrophile attacks at ortho or para positions relative to a halogen, the halogen can donate its lone pair electrons to form a halonium ion intermediate, providing additional stabilization [5] [7].
Halogenating Agent | Lewis Acid Catalyst | Reaction Temperature (°C) | Typical Yield (%) | Regioselectivity |
---|---|---|---|---|
Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Room temperature | 70-85 | ortho/para directing |
Iodine (I₂) | Aluminum chloride (AlCl₃) | 50-80 | 60-75 | ortho/para directing |
N-Bromosuccinimide (NBS) | Not required | Room temperature | 75-90 | High selectivity |
N-Iodosuccinimide (NIS) | Not required | Room temperature | 70-85 | High selectivity |
Traditional bromination reactions utilizing molecular bromine typically proceed at room temperature in the presence of catalytic amounts of iron(III) bromide [2] [4]. The reaction is conducted in inert solvents such as carbon tetrachloride or dichloromethane to prevent unwanted side reactions [8] [9].
For iodination processes, elevated temperatures of 50-80°C are often required due to the lower electrophilicity of iodine compared to bromine [10] [11]. The use of oxidizing agents such as hydrogen peroxide or nitric acid can enhance iodination efficiency by generating more electrophilic iodine species [10] [12].
The order of halogen introduction is critical for achieving the desired regioisomer. Computational studies using density functional theory have demonstrated that bromination preferentially occurs through an addition-elimination mechanism rather than direct substitution, with regioselectivity determined by electronic stabilization effects [13].
Contemporary synthetic methodologies have revolutionized halogenation chemistry through the development of transition metal-catalyzed carbon-hydrogen bond functionalization. These approaches offer significant advantages in terms of regioselectivity, functional group tolerance, and reaction efficiency compared to traditional methods [14] [15].
Palladium(II)-catalyzed halogenation represents one of the most advanced methodologies for selective aromatic halogenation [16] [15] [17]. The optimal catalytic system employs palladium(II) acetate (10 mol%) in combination with quinoline-type ligands that are essential for enabling the halogenation reaction [16] [18].
The reaction mechanism involves carbon-hydrogen bond activation through a concerted metalation-deprotonation pathway, followed by oxidative halogenation using N-halosuccinimides as halogen sources [15] [17]. For bromination, N-bromosuccinimide serves as an effective halogenating agent, while iodination can be achieved using either N-iodosuccinimide or in situ generated iodoacetate from the reaction of iodine with hypervalent iodine reagents [16] [18].
Ligand selection plays a crucial role in reaction efficiency and selectivity. Quinoline derivatives have been identified as superior ligands, with tricyclic pyridine and acridine-type ligands showing enhanced performance for specific transformations [16] [18]. The ligand not only facilitates the carbon-hydrogen activation step but also influences the regioselectivity through directed metalation [15] [17].
Gold(III) chloride has emerged as a highly effective catalyst for the halogenation of unactivated aromatic compounds using N-halosuccinimides [19]. At just 1 mol% catalyst loading, gold(III) chloride achieves nearly quantitative yields of brominated products, significantly outperforming traditional Lewis acid catalysts such as iron(III) chloride and iron(III) bromide [19].
The superior performance of gold catalysis can be attributed to its unique electronic properties and ability to activate N-halosuccinimides through coordination to the nitrogen atom [19]. This activation generates highly electrophilic halogen species that readily undergo electrophilic aromatic substitution even with deactivated substrates [19].
Reaction conditions for gold-catalyzed halogenation are mild and operationally simple, typically requiring heating at 80°C for 24 hours in dichloroethane solvent [19]. The absence of strongly acidic conditions and the low catalyst loading make this methodology particularly attractive for sensitive substrates [19].
Catalyst System | Ligand | Halogenating Source | Reaction Conditions | Substrate Scope |
---|---|---|---|---|
Palladium(II) acetate | Quinoline derivatives | N-halosuccinimides | 70-80°C, 20h | Aromatic amides |
Gold(III) chloride | None required | N-halosuccinimides | 80°C, 24h | Unactivated benzenes |
Copper complexes | Nitrogen-based ligands | Elemental halogens | 50-100°C, variable | Activated aromatics |
Transition metal halides | Phosphine ligands | Interhalogen compounds | 25-100°C, variable | Diverse aromatic systems |
Copper-based catalytic systems offer complementary reactivity profiles for aromatic halogenation, particularly effective for activated aromatic substrates [14]. These systems typically employ nitrogen-based ligands such as bipyridines or phenanthrolines to stabilize the copper center and facilitate halogen transfer [14].
The mechanism involves single-electron transfer processes where copper cycles between different oxidation states, enabling the generation of halogen radicals that subsequently react with the aromatic substrate [14]. This radical-based mechanism provides access to different regioselectivity patterns compared to traditional electrophilic substitution [14].
Modern catalytic approaches heavily utilize directing group strategies to achieve precise regiocontrol [14] [15]. Primary amides can serve as directing groups through in situ generation of imidic acid under Brønsted acid conditions, which then coordinates to the metal center and directs halogenation to the ortho position [15] [17].
This methodology has been successfully applied to the regioselective ortho-halogenation of arylacetamides using palladium catalysis, achieving excellent regioselectivity (>95%) even in the presence of reactive benzylic carbon-hydrogen bonds [15] [17]. The weak coordination nature of the directing group allows for challenging carbon-hydrogen functionalization without requiring bulky auxiliaries [15] [17].
Achieving high regioselectivity in the synthesis of 2-Bromo-1-iodo-3-methylbenzene requires sophisticated control over the reaction pathway and careful consideration of directing effects, steric factors, and electronic influences [20] [11] [6].
The electronic properties of substituents fundamentally determine the regioselectivity of electrophilic aromatic substitution reactions. Electron-donating groups such as methyl substituents activate the aromatic ring and direct incoming electrophiles to ortho and para positions through resonance and hyperconjugative effects [6] [5].
The methyl group in 3-methylbenzene increases electron density at the ortho and para positions relative to itself, making these positions more nucleophilic and reactive toward electrophilic attack [6] [5]. This activation effect can be quantified through computational studies using conceptual density functional theory reactivity indices [13].
Halogens present a unique directing pattern due to their dual electronic effects. The inductive electron-withdrawal decreases overall ring reactivity, while resonance electron donation through lone pair orbitals provides stabilization for carbocations formed at ortho and para positions [5] [7]. This results in deactivation with ortho/para-directing properties [5] [7].
Steric effects play a crucial role in determining regioselectivity, particularly in substrates containing multiple substituents [6] [21]. Bulky substituents can block certain positions, forcing the electrophile to attack at sterically accessible sites [6] [21].
The sequential introduction of halogens in the synthesis of 2-Bromo-1-iodo-3-methylbenzene must account for the steric hindrance created by previously installed substituents [6]. The iodine atom, being larger than bromine, can significantly influence the accessibility of adjacent positions [6].
Conformational analysis through computational methods can predict the preferred approach angles for electrophilic attack, enabling the design of reaction conditions that favor the desired regioisomer [6] [21].
Transition metal catalysts offer unprecedented control over regioselectivity through ligand design and coordination geometry [14] [20]. The size and electronic properties of ligands can create chiral environments around the metal center, leading to enantioselective as well as regioselective outcomes [14] [20].
Palladium catalysts with appropriately designed ligands can achieve site-selective halogenation with regioselectivities exceeding 99:1 [20]. The coordination sphere of the metal influences both the approach of the substrate and the orientation of the halogenating agent [20].
Method | Directing Effect | Selectivity Achieved | Typical Regioselectivity (%) | Applications |
---|---|---|---|---|
Directing group approach | Coordination-based | ortho-selective | >95 | Complex molecules |
Steric control | Bulky substituents | meta-selective | 80-90 | Hindered substrates |
Electronic control | Electron density | para-selective | 85-95 | Simple aromatics |
Enzyme catalysis | Active site specificity | Site-specific | >99 | Natural products |
Solvent selection significantly impacts regioselectivity through solvation of intermediates and transition states [11] [12]. Polar protic solvents can stabilize charged intermediates differently than aprotic solvents, leading to altered selectivity profiles [11] [12].
Fluorinated alcohols such as hexafluoroisopropanol have been identified as particularly effective solvents for regioselective halogenation using N-halosuccinimides [11]. These solvents provide hydrogen bonding stabilization for key intermediates while maintaining high selectivity and mild reaction conditions [11].
The dielectric constant and hydrogen bonding ability of the solvent influence the relative stability of different regioisomeric intermediates, providing an additional parameter for selectivity control [11] [12].
Flavin-dependent halogenase enzymes represent the ultimate in regioselective halogenation, achieving site-specific halogen incorporation with regioselectivities approaching 100% [22]. These biocatalysts utilize benign inorganic halides as halogen sources and operate under mild aqueous conditions [22].
Structure-guided mutagenesis allows for the engineering of halogenases to accept non-native substrates and achieve altered regioselectivity patterns [22]. This approach has been successfully applied to the halogenation of anthranilic acid derivatives, important intermediates in pharmaceutical synthesis [22].
The active site architecture of halogenase enzymes provides precise molecular recognition, enabling the selective functionalization of specific carbon-hydrogen bonds even in complex molecular frameworks [22].
The industrial production of 2-Bromo-1-iodo-3-methylbenzene faces numerous technical, economic, and environmental challenges that significantly impact the feasibility and cost-effectiveness of large-scale synthesis [23] [9] [24].
Exothermic halogenation reactions present significant challenges for industrial-scale processing [23] [9] [25]. The heat of reaction generated during bromination and iodination processes can lead to runaway reactions if not properly controlled [9] [25].
Temperature control systems must be designed to handle the rapid heat generation while maintaining uniform temperature distribution throughout large reaction vessels [9] [25]. Deviation from normal temperatures indicates that the reaction zone is not homogeneous or the reaction is not proceeding to completion, potentially creating hazardous mixtures [25].
Heat removal is typically accomplished through vaporization of products or byproducts, with additional cooling provided by external cooling systems [25]. Instruments that measure flow and temperature of product vapor can be used to monitor the reaction rate and detect potential problems [25].
The use of continuous flow chemistry offers significant advantages for heat management by providing better heat transfer characteristics and precise temperature control even for highly exothermic reactions [23] [9] [26].
Halogen corrosivity represents one of the most significant challenges in industrial halogenation processes [24] [27] [25]. Elemental halogens and hydrogen halides are highly corrosive to conventional reactor materials, requiring specialized construction materials and regular equipment maintenance [24] [27].
Glass-lined reactors are commonly employed for corrosion resistance, but these systems are expensive and fragile [24] [25]. Hastelloy and other corrosion-resistant alloys provide better mechanical properties but at significantly higher cost [24] [25].
Material selection must consider not only chemical compatibility but also mechanical properties under the process conditions [24] [25]. Thermal cycling during batch operations can cause stress-related failures in reactor materials [24] [25].
Preventive maintenance programs and regular inspection schedules are essential to prevent catastrophic failures that could result in environmental releases and safety incidents [24] [25].
Industrial-scale halogenation often suffers from reduced selectivity compared to laboratory-scale reactions due to mass transfer limitations and non-ideal mixing [8] [9] [24]. Multiple halogenation products and positional isomers complicate product purification and reduce overall yield [8] [9].
Side reactions become more significant at large scale due to longer residence times and local concentration gradients [8] [9]. Over-halogenation and dehalogenation reactions can consume valuable starting materials and generate unwanted byproducts [8] [9].
Separation and purification of the desired 2-Bromo-1-iodo-3-methylbenzene from isomeric mixtures requires sophisticated techniques such as fractional distillation or chromatographic separation [24]. These downstream processing steps significantly increase production costs and environmental impact [24].
Process analytical technology and real-time monitoring can help optimize reaction conditions to minimize side product formation and improve selectivity [23] [24].
Challenge Category | Specific Issue | Impact Severity | Mitigation Strategy | Cost Implication |
---|---|---|---|---|
Heat Management | Exothermic reactions | High | Flow chemistry | Moderate |
Corrosion Control | Halogen corrosivity | Very High | Specialized materials | High |
Selectivity Issues | Multiple products | Medium | Catalyst design | Medium |
Environmental Impact | Halogenated waste | High | Green chemistry | Low-Medium |
Process Safety | Toxic reagents | Very High | Continuous processing | High |
Halogenated organic compounds face increasing regulatory scrutiny due to their environmental persistence and potential for bioaccumulation [24] [27]. Waste disposal of halogenated materials requires specialized treatment and monitoring [24] [27].
Air emissions from halogenation processes must be carefully controlled to prevent environmental contamination [24] [27]. Scrubbing systems and thermal oxidizers are often required to destroy halogenated emissions before release [24] [27].
Green chemistry approaches are being developed to reduce the environmental impact of halogenation processes [24] [27]. These include the use of renewable solvents, catalytic processes that reduce waste generation, and atom-economical reactions [24] [27].
Life cycle assessment studies are increasingly required to evaluate the overall environmental impact of halogenation processes, including raw material extraction, manufacturing, use, and disposal [24] [27].
Raw material costs represent a significant portion of production expenses, particularly for specialty halogenating agents and transition metal catalysts [23] [24]. Supply chain volatility for halogen chemicals can impact production economics [23] [24].
Energy costs for heating, cooling, and separation processes can be substantial, particularly for energy-intensive purification steps [23] [24]. Process integration and heat recovery systems can improve energy efficiency [23] [24].
Capital investment in specialized equipment and safety systems requires careful economic analysis to ensure return on investment [23] [24]. Modular designs and flexible manufacturing concepts can help optimize capital utilization [23] [24].
Nucleophilic substitution reactions of 2-bromo-1-iodo-3-methylbenzene follow classical nucleophilic aromatic substitution (SNAr) mechanisms, where nucleophiles displace halogen atoms under appropriate conditions [7]. The compound demonstrates distinct selectivity patterns depending on the nucleophile employed and reaction conditions.
The nucleophilic substitution typically proceeds through an addition-elimination mechanism characteristic of aromatic systems [7]. The nucleophile attacks the aromatic ring, forming a sigma complex (Meisenheimer complex), followed by elimination of the halide leaving group [7] [8]. For 2-bromo-1-iodo-3-methylbenzene, the selectivity between bromine and iodine substitution depends significantly on the nature of the nucleophile and reaction conditions [9].
Research indicates that with weakly basic nucleophiles such as primary amines, the substitution reactivity follows the order: F > Br > Cl > I under standard conditions [9]. However, with strongly basic nucleophiles like sodium hydroxide or potassium tert-butoxide, the pattern can shift to favor bromine substitution due to the greater electrophilicity of the carbon-bromine bond [6].
Typical nucleophilic substitution reactions employ reagents such as:
Reaction conditions generally involve heating between room temperature and 80°C in polar solvents [6]. The methyl group at the 3-position provides electronic donation to the aromatic ring, slightly deactivating it toward nucleophilic attack compared to unsubstituted dihalobenzenes [4].
Nucleophilic substitution reactions typically yield substituted methylbenzene derivatives with good to excellent yields when appropriate conditions are employed [6]. The regioselectivity can be controlled by careful selection of nucleophile strength and reaction temperature, allowing for either mono-substitution or sequential di-substitution products [10].
Cross-coupling reactions represent one of the most important transformation pathways for 2-bromo-1-iodo-3-methylbenzene, providing access to complex biaryl and substituted aromatic compounds [11] [12]. The presence of two different halogens enables chemoselective and sequential coupling strategies.
The Suzuki-Miyaura coupling of 2-bromo-1-iodo-3-methylbenzene with organoboron compounds demonstrates excellent chemoselectivity favoring the iodine position [11] [12]. This selectivity arises from the greater reactivity of aryl iodides toward oxidative addition with palladium catalysts compared to aryl bromides [11].
Mechanism and Selectivity:
The coupling proceeds through the classical palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination [13]. The significant difference in coupling rates between iodo- and bromo-functionalities allows for selective reaction at the iodine position while leaving the bromine intact for further functionalization [11].
Research demonstrates that with phenylboronic acid and 2-bromo-1-iodo-3-methylbenzene, the reaction proceeds exclusively at the iodo-substituent under standard conditions (palladium catalyst, base, 80-130°C) [11] [12]. This chemoselectivity enables the synthesis of brominated biaryl compounds that can undergo subsequent coupling reactions [11].
Reaction Conditions:
Stille coupling reactions with organostannane reagents exhibit similar iodine-selective behavior [14]. The reaction between 2-bromo-1-iodo-3-methylbenzene and organotin compounds proceeds preferentially at the iodine position, demonstrating excellent chemoselectivity [14].
The overall selectivity for carbon-bromine bond coupling versus carbon-triflate bond coupling shows significantly higher isolated yields when iodine is present, confirming the preferential reactivity pattern [14]. This selectivity makes Stille coupling particularly valuable for preparing complex substituted aromatic compounds in a controlled, stepwise manner.
Heck coupling of 2-bromo-1-iodo-3-methylbenzene with alkenes demonstrates temperature-dependent selectivity [16]. At lower temperatures (below 100°C), the iodine position shows preferential reactivity due to easier carbon-iodine bond activation . At elevated temperatures (above 120°C), both halogen positions can participate in coupling reactions [16].
Chemoselective Heck Conditions:
Recent developments in chemoselective Heck methodology employ bromide-assisted conditions with catalytic tetrabutylammonium bromide (TBAB) and sodium bromide as both dehalogenation restrainer and grinding auxiliary [16]. These conditions enable selective coupling while minimizing undesired dehalogenation processes.
Mechanistic Considerations:
The Heck mechanism involves oxidative addition of the organohalide to palladium(0), coordination and insertion of the alkene, followed by β-hydride elimination and reductive elimination [13]. For 2-bromo-1-iodo-3-methylbenzene, the iodine position facilitates carbon-iodine bond activation at lower temperatures compared to bromine, providing excellent chemoselectivity .
Oxidative functionalization of 2-bromo-1-iodo-3-methylbenzene represents an important class of transformations that introduce new functional groups while potentially modifying the halogen substitution pattern [17] [18]. These reactions typically involve single-electron or two-electron oxidation processes.
Hypervalent iodine(III) reagents such as phenyliodine(III) diacetate (PhI(OAc)₂) can promote oxidative coupling reactions involving 2-bromo-1-iodo-3-methylbenzene [19] [20]. These reactions often proceed through radical intermediates generated by single-electron oxidation of the aromatic system [20].
The oxidative coupling mechanisms typically involve:
Research indicates that organo-iodine(III)-catalyzed oxidative cross-coupling reactions can achieve intermolecular C-C bond formation using catalytic amounts of iodoarene with stoichiometric amounts of oxidants [20]. For 2-bromo-1-iodo-3-methylbenzene, these conditions can lead to biaryl formation or other oxidative coupling products [19].
Transition metal-catalyzed oxidative coupling provides alternative pathways for functionalization [17] [18]. Palladium-catalyzed oxidative coupling between different carbon-hydrogen bonds has been demonstrated for various aromatic systems [18] [21].
Key Mechanistic Features:
For 2-bromo-1-iodo-3-methylbenzene, metal-catalyzed oxidative coupling can proceed at the aromatic carbon-hydrogen bonds, potentially leading to substituted biaryl products while retaining the halogen functionalities for further transformations [18] [21].
Oxovanadium(V) compounds can induce oxidative coupling of organometallic intermediates derived from 2-bromo-1-iodo-3-methylbenzene [22]. The reaction pathway involves:
The oxidation capability of oxovanadium(V) compounds depends on their substituents, with the reactivity order: VO(OR)Cl₂ > VO(OR)₂Cl > VO(OR)₃ [22]. This method provides selective access to symmetrical biaryl compounds from halogenated precursors.
Reductive dehalogenation of 2-bromo-1-iodo-3-methylbenzene encompasses both chemical and biological processes that remove halogen substituents through electron transfer mechanisms [23] [24] [25]. These transformations are important for both synthetic applications and environmental remediation.
Zinc-Mediated Dehalogenation:
Zinc dust in the presence of water or deuterium oxide represents one of the most practical methods for reductive dehalogenation [23]. The process involves:
Research demonstrates that treatment of polyhalogenated aromatics with zinc powder (2.0 equiv) and water (3.0 equiv) at 80°C in acetonitrile affords deuterated products in excellent yields (up to 98%) with high deuterium incorporation (92%) [23]. For 2-bromo-1-iodo-3-methylbenzene, this method enables selective or complete dehalogenation depending on reaction conditions.
Selectivity Patterns:
The zinc-mediated dehalogenation shows chemoselectivity for different halogen types. Primary studies indicate that iodine undergoes reduction more readily than bromine at room temperature, while elevated temperatures enable reduction of both halogens [23]. This selectivity pattern enables controlled, stepwise dehalogenation processes.
Photocatalytic systems using zinc sulfide (ZnS) or cadmium sulfide (CdS) nanocrystallites can achieve reductive dehalogenation under mild conditions [26]. The mechanism involves:
ZnS nanocrystallites exhibit higher photocatalytic activity than CdS due to more negative electron potentials [26]. For halogenated benzenes, including compounds similar to 2-bromo-1-iodo-3-methylbenzene, photocatalytic dehalogenation can proceed to complete dehalogenation under ultraviolet irradiation with triethylamine as electron donor [26].
Electrochemical methods provide controlled reductive dehalogenation through cathodic reduction processes [27]. Recent developments in consecutive mechanical-force-induced electron transfer (ConMET) enable reduction of aryl halides with reduction potentials as high as -2.8 V versus SCE [27].
Mechanistic Features:
This methodology effectively reduces aryl iodides, bromides, and electron-rich aryl chlorides under mild conditions, making it applicable to complex polyhalogenated systems like 2-bromo-1-iodo-3-methylbenzene [27].
Biological reductive dehalogenation involves specialized enzymes called reductive dehalogenases (RDases) found in organohalide-respiring bacteria [24] [28] [29]. The mechanism involves:
Research indicates that reductive dehalogenases achieve reduction through halogen-cobalt bond formation rather than traditional carbon-cobalt bond chemistry [24]. This presents a unique model in organohalide biochemistry that enables sequential dehalogenation of polyhalogenated aromatics under anaerobic conditions [28] [29].
Environmental Significance:
Organohalide-respiring bacteria provide natural mechanisms for bioremediation of halogenated pollutants [28] [29]. For compounds like 2-bromo-1-iodo-3-methylbenzene, biological dehalogenation can proceed through sequential halogen removal, ultimately yielding less toxic methylbenzene products [29].
The comprehensive understanding of these reductive dehalogenation processes enables both synthetic applications and environmental remediation strategies for polyhalogenated aromatic compounds [24] [28] [29].
Property | Value |
---|---|
Molecular Formula | C₇H₆BrI |
Molecular Weight | 296.93 g/mol |
IUPAC Name | 2-bromo-1-iodo-3-methylbenzene |
CAS Number | 888214-21-9 |
Physical Form | Liquid or semi-solid |
Storage Conditions | 2-8°C, protect from light, sealed storage |
Reaction Type | Common Reagents | Reaction Conditions |
---|---|---|
Nucleophilic Substitution | NaOH, KOtBu, amines | Room temperature to 80°C, polar solvents |
Cross-coupling (Suzuki) | Arylboronic acids, Pd catalysts, K₂CO₃ | 80-130°C, DMF/toluene, base |
Cross-coupling (Stille) | Organostannanes, Pd catalysts | 80-110°C, DMF/toluene |
Cross-coupling (Heck) | Alkenes, Pd catalysts, TEA | 100-140°C, DMF, base |
Oxidative Functionalization | PhI(OAc)₂, m-CPBA, metal catalysts | Room temperature to 150°C, various solvents |
Reductive Dehalogenation | Zn dust, H₂O/D₂O, reducing agents | Room temperature to 80°C, protic solvents |
Coupling Reaction | Iodine Reactivity | Bromine Reactivity | Selectivity Pattern |
---|---|---|---|
Suzuki-Miyaura | High (preferred) | Moderate | I > Br (sequential coupling possible) |
Stille | High (preferred) | Moderate | I > Br (chemoselective) |
Heck | High (preferred) | Moderate | I > Br (temperature dependent) |
Nucleophilic Substitution | Moderate | High | Br > I (nucleophile dependent) |
Method | Mechanism | Conditions | Products |
---|---|---|---|
Zinc/Water System | Two-electron reduction | 80°C, 2 equiv Zn, H₂O | Methylbenzene |
Zinc/Deuterium Water | Two-electron reduction with D incorporation | 80°C, 2 equiv Zn, D₂O | Deuterated methylbenzene |
Photocatalytic (ZnS) | Photoelectron transfer | UV light, nc-ZnS, TEA | Progressive dehalogenation |
Electrochemical | Cathodic reduction | Cathodic potential, aqueous media | Reduced products |
Biological (RDases) | Enzyme-mediated electron transfer | Anaerobic, H₂ donor, 25-37°C | Sequential dehalogenation |